molecular formula C11H13BF4FeO3 B1429359 Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate CAS No. 63313-71-3

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate

Cat. No.: B1429359
CAS No.: 63313-71-3
M. Wt: 335.87 g/mol
InChI Key: QGGVUGKPZSNWHP-UHFFFAOYSA-N
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Description

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate is a useful research compound. Its molecular formula is C11H13BF4FeO3 and its molecular weight is 335.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate, also known as Carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate, primarily targets chemical reactions as a catalyst . It is used in various Lewis acid-catalyzed reactions .

Mode of Action

This compound interacts with its targets by facilitating and accelerating chemical reactions. It does so by reducing the activation energy required for the reactions, thereby increasing the rate of these reactions .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction environment .

Result of Action

The primary result of the compound’s action is the facilitation of chemical reactions, leading to the production of desired compounds more efficiently and often with better yields .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the catalyzed reactions. Additionally, the presence of impurities or other substances can potentially interfere with the compound’s catalytic activity .

Properties

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.C4H8O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H2;;;;/q-1;;;;-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVUGKPZSNWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1CCOC1.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4FeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746124
Record name carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63313-71-3
Record name carbon monoxide;cyclopenta-1,3-diene;iron(2+);oxolane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63313-71-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 2
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 3
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 4
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 5
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Reactant of Route 6
Cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate
Customer
Q & A

Q1: How does cyclopentadienyldicarbonyl(tetrahydrofuran)iron(II) tetrafluoroborate interact with 1,5-diaza-3,7-diphosphacyclooctanes?

A1: The research [] demonstrates that 1,5-diaza-3,7-diphosphacyclooctanes can act as ligands, replacing the tetrahydrofuran and one of the carbonyl ligands in this compound. This substitution results in the formation of new heteroligand iron complexes with the general formula [CpFeL(CO)]+BF4−, where L represents the 1,5-diaza-3,7-diphosphacyclooctane ligand.

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